molecular formula C8H16Cl2 B587726 2,5-Dichloro-2,5-dimethylhexane-13C4 CAS No. 1391052-11-1

2,5-Dichloro-2,5-dimethylhexane-13C4

Cat. No.: B587726
CAS No.: 1391052-11-1
M. Wt: 187.085
InChI Key: HSTAGCWQAIXJQM-JCDJMFQYSA-N
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Description

2,5-Dichloro-2,5-dimethylhexane-13C4 is a chlorinated hydrocarbon compound with the molecular formula C8H16Cl2. It is a labeled compound, where the carbon atoms are isotopically enriched with carbon-13. This compound is used in various scientific research applications due to its unique properties and isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-2,5-dimethylhexane-13C4 typically involves the chlorination of 2,5-dimethylhexane. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions. The process involves the use of chlorine gas in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-2,5-dimethylhexane-13C4 undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Reduction Reactions: The compound can be reduced to form 2,5-dimethylhexane.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding alcohols or ketones.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions are typical oxidizing agents.

Major Products Formed

    Substitution: Products include 2,5-dimethylhexane derivatives with various functional groups.

    Reduction: The major product is 2,5-dimethylhexane.

    Oxidation: Products include 2,5-dimethylhexanol and 2,5-dimethylhexanone.

Scientific Research Applications

2,5-Dichloro-2,5-dimethylhexane-13C4 is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a standard in isotopic labeling studies.

    Biology: Employed in metabolic studies to trace carbon pathways.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-2,5-dimethylhexane-13C4 involves its interaction with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The pathways involved include:

    Metabolic Activation: Conversion to reactive intermediates by cytochrome P450 enzymes.

    Interaction with Biomolecules: Binding to proteins, nucleic acids, and lipids, leading to potential biological effects.

Comparison with Similar Compounds

2,5-Dichloro-2,5-dimethylhexane-13C4 can be compared with other chlorinated hydrocarbons, such as:

  • 1,2,3-Trichloro-2-methylpropane
  • 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
  • 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

Uniqueness

The isotopic labeling with carbon-13 makes this compound unique, providing distinct advantages in tracing studies and analytical applications. Its specific chlorination pattern also offers unique reactivity compared to other similar compounds.

Properties

IUPAC Name

2,5-dichloro-2,5-di((113C)methyl)(1,6-13C2)hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16Cl2/c1-7(2,9)5-6-8(3,4)10/h5-6H2,1-4H3/i1+1,2+1,3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTAGCWQAIXJQM-JCDJMFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(C)(C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C([13CH3])(CCC([13CH3])([13CH3])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 2,5-dimethyl-2,5-hexanediol (10 g, 68.5 mmol) in a 500 mL flask was added reagent grade concentrated HCl (150 mL) and the solution was stirred at ambient temperature for 1 h. Water (100 mL) and CH2Cl2 (100 mL) were then added slowly and the layers were separated. The aqueous layer was washed with additional CH2Cl2 (100 mL). The combined organic layers were dried over MgSO4 and filtered thru silica gel pad. The solvent was removed to yield 10.9 g (87%) of 2,5-dichloro-2,5-dimethylhexane. The dichloride was dissolved in 150 mL of CH2Cl2 and 9.6 mL of toluene (90 mmol) was added. AlCl3 (390 mg, 2.9 mol) was added in portions over 5 min at ambient temperature. HCl is evolved and the solution tums dark red. The reaction was placed in an ice-bath and quenched with deionized water (120 mL). Hexane (150 mL) was added and the organic layer was removed. The aqueous layer was washed with additional hexane (150 mL). The combined organic layers were washed with water (200 mL) and brine (100 mL) and dried over MgSO4. The solvent was removed in vacuo to give 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene as a colorless oil that crystallized after storage at −20° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
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150 mL
Type
reactant
Reaction Step One
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Quantity
100 mL
Type
reactant
Reaction Step Two
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100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 2 L three neck round bottom flask fit with an overhead stirrer, thermometer, and nitrogen inlet was charged with 1.2 L concentrated HCl. The HCl was stirred land chilled in an ice/salt bath to 0° C. Gradually, 150 g of 2,5-dimethyl-2,5-hexanediol (Aldrich) was added to the HCl. The reaction mixture was initially a milky white slurry which gradually thickened and the ice bath was removed to allow the reaction to warm to 10 C. The solids were isolated by filtration, dissolved in methylene chloride (500 mL) and washed repeatedly with water until neutral to pH paper. The organics were dried over anhydrous magnesium sulfate and left in the refrigerator overnight. The resulting mixture stripped on the rotary evaporator to yield)of white crystalline 2,5-dichloro-2,5-dimethylhexane (152 g, 94% pure by GC). 1HNMR (CDCl3, 500 MHz) δ1.95 (s, 4H); 1.60 (s, 12H).
[Compound]
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three
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2 L
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1.2 L
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150 g
Type
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Reaction Step Three
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